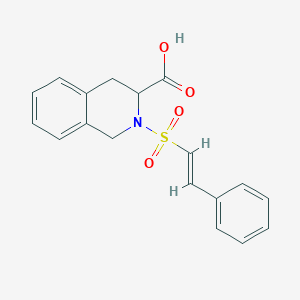
2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C18H17NO4S and its molecular weight is 343.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
2-(2-Phenylethenesulfonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its structural similarity to various biologically active molecules. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on the latest research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C18H17NO4S
- Molecular Weight : 343.40 g/mol
- CAS Number : 1391560-95-4
Research indicates that compounds within the tetrahydroisoquinoline family exhibit a variety of biological activities, including:
- Inhibition of Enzymes : Certain derivatives have shown inhibitory effects on enzymes such as phenylethanolamine N-methyltransferase (PNMT), which is involved in catecholamine synthesis. For instance, related compounds have demonstrated IC50 values in the low micromolar range, suggesting potential for modulating neurotransmitter levels .
- Antioxidant Properties : The sulfonyl group in this compound may contribute to its antioxidant capabilities, protecting cells from oxidative stress and reducing inflammation .
Pharmacological Effects
- Neuroprotective Effects : Studies have indicated that tetrahydroisoquinoline derivatives can protect neuronal cells from apoptosis and may be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
- Anticancer Activity : Some derivatives have been evaluated for their potential anticancer properties. In vitro studies have shown that they can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression .
- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties against various pathogens, although further research is needed to elucidate its effectiveness and mechanism .
Study 1: Neuroprotective Effects
In a study published in Bioorganic & Medicinal Chemistry, researchers investigated the neuroprotective effects of tetrahydroisoquinoline derivatives on cultured neurons exposed to toxic agents. The results demonstrated that these compounds significantly reduced cell death and oxidative stress markers compared to untreated controls .
Study 2: Anticancer Potential
A recent study evaluated the anticancer activity of various tetrahydroisoquinoline derivatives against human cancer cell lines. The results indicated that certain compounds inhibited cell growth by inducing apoptosis through mitochondrial pathways. Notably, one derivative showed an IC50 value of 12 µM against breast cancer cells, highlighting its potential as a lead compound for further development .
Data Tables
Propiedades
IUPAC Name |
2-[(E)-2-phenylethenyl]sulfonyl-3,4-dihydro-1H-isoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO4S/c20-18(21)17-12-15-8-4-5-9-16(15)13-19(17)24(22,23)11-10-14-6-2-1-3-7-14/h1-11,17H,12-13H2,(H,20,21)/b11-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRCGREOYPXYTQL-ZHACJKMWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)C=CC3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(N(CC2=CC=CC=C21)S(=O)(=O)/C=C/C3=CC=CC=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














